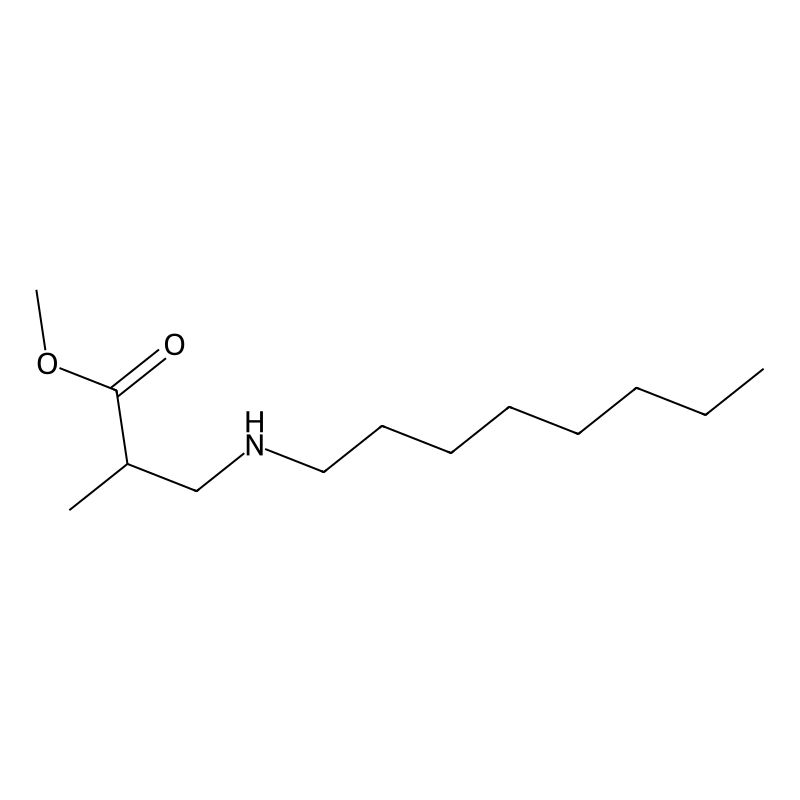

Methyl 2-methyl-3-(octylamino)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-methyl-3-(octylamino)propanoate is an organic compound characterized by its ester functional group, which is formed from the reaction of an alcohol and a carboxylic acid. This compound has the molecular formula C₁₂H₂₅NO₂ and features a propanoate structure with a branched methyl group and an octylamino substituent. The presence of the octylamino group contributes to its unique properties, including solubility and potential biological activity.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Be aware of potential flammability and follow safe handling procedures for organic solvents.

- Esterification: The formation of the ester from the corresponding acid and alcohol.

- Hydrolysis: The reaction with water to yield the corresponding acid and alcohol.

- Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used .

- Transesterification: It can react with other alcohols to form different esters.

These reactions are significant for modifying its properties or for synthesizing related compounds.

Synthesis of methyl 2-methyl-3-(octylamino)propanoate can be achieved through several methods:

- Direct Esterification: Reacting 2-methyl-3-propanoic acid with methanol in the presence of an acid catalyst.

- Amination followed by Esterification: First, synthesizing the octylamine derivative and then esterifying it with methyl propanoate.

- Transesterification: Using an existing ester and reacting it with octylamine to produce the desired compound .

These methods allow for flexibility in synthesis depending on available starting materials.

Methyl 2-methyl-3-(octylamino)propanoate has potential applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its possible biological activities.

- Agricultural Chemicals: It may be utilized in the development of pesticides or herbicides.

- Chemical Intermediates: Used in synthesizing other complex organic molecules or polymers.

The versatility of this compound makes it valuable in both industrial and research settings.

Several compounds share structural similarities with methyl 2-methyl-3-(octylamino)propanoate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-(octylamino)propanoate | C₁₂H₂₅NO₂ | Similar amino group but lacks branched structure |

| Methyl 2-methyl-3-(hexylamino)propanoate | C₁₁H₂₃NO₂ | Shorter alkyl chain compared to octyl group |

| Methyl 2-methyl-3-(butylamino)propanoate | C₉H₁₉NO₂ | Shorter butyl chain; potential for different solubility |

| Methyl propanoate | C₄H₈O₂ | Basic ester without amino functionality |

These comparisons highlight that while methyl 2-methyl-3-(octylamino)propanoate shares some structural features with other esters and amines, its unique combination of a branched structure and longer alkyl chain sets it apart in terms of potential applications and properties.